![molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
準備方法
The synthesis of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the mechanisms of action of various enzymes and proteins.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its chemical stability and biological activity.
作用機序
The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .
類似化合物との比較
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
Quinoline derivatives: These compounds have a similar quinoline core structure but may lack the trifluoromethyl group or have different substituents.
Hydrazine derivatives: These compounds contain the hydrazine functional group but may have different core structures or substituents.
The uniqueness of this compound lies in its combination of the quinoline core, trifluoromethyl group, and hydrazine functional group, which together contribute to its distinctive chemical and biological properties .
特性
分子式 |
C11H10F3N3 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC名 |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) |
InChIキー |
GJQSZMGVZJSGML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


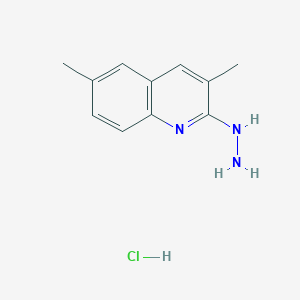
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
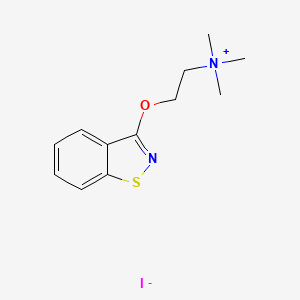
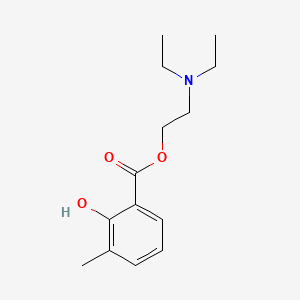
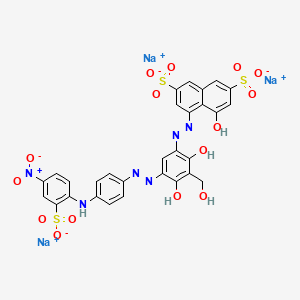
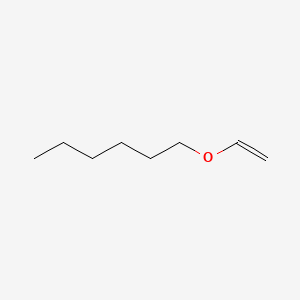
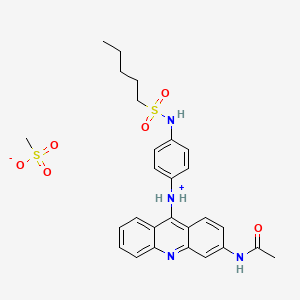
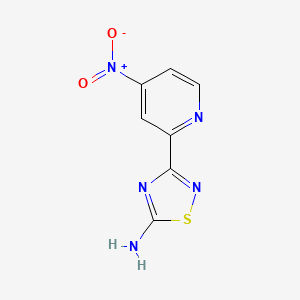
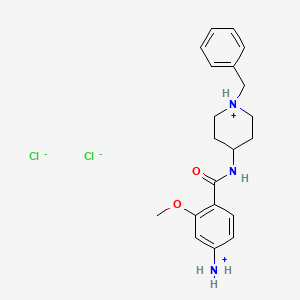
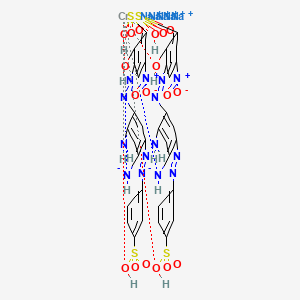
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)


